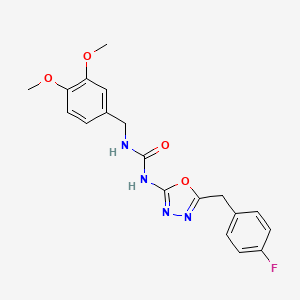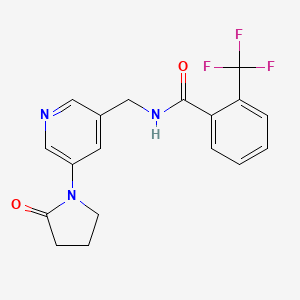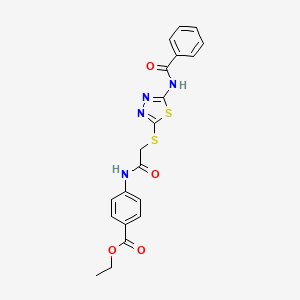
Ethyl 4-(2-((5-benzamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2-((5-benzamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a chemical compound that has been studied for its potential medicinal properties . It is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that contains nitrogen and sulfur .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis
The molecular structure of this compound and similar derivatives can be elucidated using various spectral and elemental analyses . Techniques such as UV, FT-IR, 13 C-NMR, and 1 H-NMR are commonly used .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . Further studies are needed to fully understand the chemical reactions involved in the synthesis of this specific compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon atoms in the molecule . Further studies are needed to fully characterize the physical and chemical properties of this specific compound.Applications De Recherche Scientifique
Antitumor Activity
Ethyl 4-(2-((5-benzamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate: and its derivatives have been studied for their potential as antitumor agents. The 1,3,4-thiadiazole ring system, which is a core structure in these compounds, exhibits significant antitumor properties. These compounds have shown promising results in inhibiting tumor cell growth in various human tumor cell lines, including HL-60, SKOV-3, and MOLT-4 . The cytotoxic activity, particularly against SKOV-3 cells, suggests that these compounds may induce cell death through apoptosis, making them potential candidates for cancer therapy development.
Cytotoxic Agents
The derivatives of 1,3,4-thiadiazole, which include the Ethyl 4-(2-((5-benzamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate structure, have been designed and synthesized as cytotoxic agents. These agents have been evaluated for their in vitro antitumor activities and have shown to possess cytotoxic activity, which is crucial for the development of new chemotherapy drugs .
Anticancer Agents
Research has indicated that certain 1,3,4-thiadiazole derivatives act as anticancer agents. These compounds have been evaluated for their ability to function as inhibitors of cyclin-dependent kinase 2 (CDK2), a critical protein involved in the regulation of the cell cycle. Inhibition of CDK2 is a promising strategy for cancer treatment, and these derivatives offer a potential pathway for new anticancer drug development .
Antimicrobial Activity
The 1,3,4-thiadiazole derivatives have a broad spectrum of pharmacological properties, including antimicrobial activity. They have been found to be effective against various strains of bacteria and fungi, which could lead to the development of new antimicrobial drugs that can combat resistant strains of microorganisms .
Anti-inflammatory Properties
These compounds have also been explored for their anti-inflammatory properties. The ability to reduce inflammation makes them potential therapeutic agents for treating diseases characterized by inflammation, such as arthritis and other autoimmune disorders .
Antiviral Applications
The antiviral properties of 1,3,4-thiadiazole derivatives make them candidates for the development of new antiviral drugs. Their potential to inhibit viral replication could be crucial in the treatment of viral infections, including emerging and re-emerging viral diseases .
Anticonvulsant Effects
Research has shown that 1,3,4-thiadiazole derivatives can have anticonvulsant effects, which could be beneficial in the treatment of epilepsy and other seizure disorders. The development of new anticonvulsant drugs from these derivatives could provide alternative treatment options for patients with drug-resistant epilepsy .
Corrosion Inhibition
Apart from their biomedical applications, these compounds have been investigated for their role in corrosion inhibition. They have been found to inhibit copper corrosion in acidic solutions, which could have significant industrial applications in protecting metal surfaces and structures from corrosive damage .
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of Ethyl 4-(2-((5-benzamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is carbonic anhydrase IX . Carbonic anhydrases are essential metalloenzymes that orchestrate the reversible hydration of carbon dioxide to bicarbonate ions . They play a crucial role in many biological processes, including pH and CO2 regulation, ion transport, and biosynthetic reactions.
Mode of Action
The compound interacts with its target, carbonic anhydrase IX, by binding to the enzyme’s active sites . This interaction inhibits the enzyme’s activity, thereby disrupting the conversion of carbon dioxide to bicarbonate ions
Result of Action
The compound has shown potential anti-proliferative effectiveness against certain cancer cell lines . For instance, it has demonstrated cytotoxic activity against U87 and HeLa cancer cells . The compound’s action results in the inhibition of carbonic anhydrase IX, which could potentially limit the proliferation of cancer cells .
Propriétés
IUPAC Name |
ethyl 4-[[2-[(5-benzamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S2/c1-2-28-18(27)14-8-10-15(11-9-14)21-16(25)12-29-20-24-23-19(30-20)22-17(26)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWARXBCVJMYET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-((5-benzamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid](/img/structure/B2934784.png)
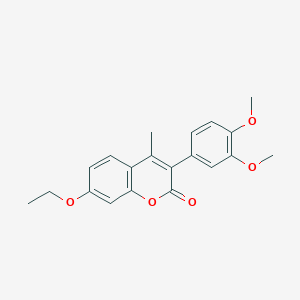
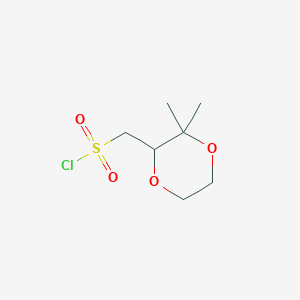

![N-[2-(2-Fluorophenoxy)-1-phenylethyl]but-2-ynamide](/img/structure/B2934791.png)
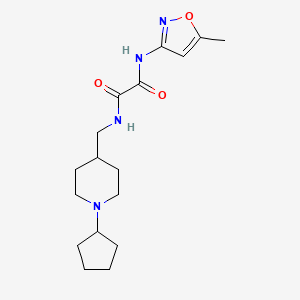
![N-[1-(3-Imidazol-1-ylpropyl)benzimidazol-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2934793.png)
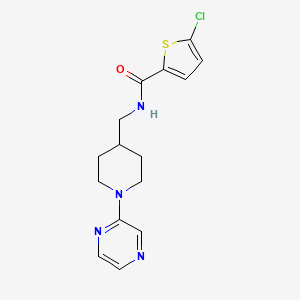
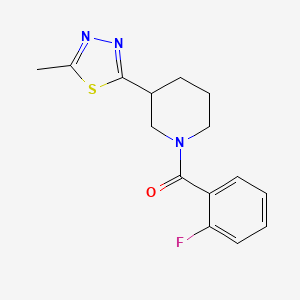
![5-[(2,5-Dimethylphenyl)methyl]-8-(4-methoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2934800.png)
![3-(phenylthio)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2934801.png)
